molecular formula C17H22Cl2N4O3S B10941909 2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide

2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide

Cat. No.: B10941909
M. Wt: 433.4 g/mol
InChI Key: CRCALQMCODTVNH-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, diethylamino, sulfonyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, including the introduction of chloro, diethylamino, sulfonyl, and pyrazolyl groups onto a benzamide scaffold. Common synthetic routes may include:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring.

    Sulfonylation: Addition of a sulfonyl group, often using sulfonyl chlorides under basic conditions.

    Amination: Incorporation of the diethylamino group through nucleophilic substitution reactions.

    Pyrazolyl Substitution: Attachment of the pyrazolyl group via coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure by replacing specific groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonyl chlorides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the benzamide core and chloro groups but lacks the diethylamino and pyrazolyl substitutions.

    N-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dichlorobenzamide: Similar structure but without the sulfonyl and diethylamino groups.

Uniqueness

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research fields.

Properties

Molecular Formula

C17H22Cl2N4O3S

Molecular Weight

433.4 g/mol

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C17H22Cl2N4O3S/c1-4-22-8-7-12(21-22)11-20-17(24)13-9-16(15(19)10-14(13)18)27(25,26)23(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,20,24)

InChI Key

CRCALQMCODTVNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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